molecular formula C14H17BrO3 B2612977 3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde CAS No. 827592-06-3

3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde

Cat. No.: B2612977
CAS No.: 827592-06-3
M. Wt: 313.191
InChI Key: KHJKTRLXSAWVTI-UHFFFAOYSA-N
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Description

3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at the 3-position, a cyclopentyloxy group at the 4-position, and an ethoxy group at the 5-position of the aromatic ring.

Properties

IUPAC Name

3-bromo-4-cyclopentyloxy-5-ethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO3/c1-2-17-13-8-10(9-16)7-12(15)14(13)18-11-5-3-4-6-11/h7-9,11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJKTRLXSAWVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the substitutions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the alcohol.

Scientific Research Applications

3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the development of bioactive compounds for pharmaceutical research.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its functional groups. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzaldehyde Derivatives

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target : 3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde - Cyclopentyloxy (4-), ethoxy (5-), bromo (3-) C₁₄H₁₇BrO₃ ~329.19 (calculated) High lipophilicity due to cyclopentyl group; potential precursor for metal-catalyzed reactions
HE-2899: 3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde 345985-66-2 2-Chlorobenzyloxy (4-), ethoxy (5-), bromo (3-) C₁₆H₁₄BrClO₃ 377.64 Chlorine atom increases molecular weight and electron-withdrawing effects; 95% purity suggests research use
HE-4569: 3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde 345985-64-0 2-Chlorobenzyloxy (4-), methoxy (5-), bromo (3-) C₁₅H₁₂BrClO₃ 363.61 Methoxy group reduces steric hindrance vs. ethoxy; may lower lipophilicity
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde thiosemicarbazone 358734-70-0 4-Chlorobenzyloxy (4-), ethoxy (5-), bromo (3-), thiosemicarbazone (aldehyde deriv.) C₁₇H₁₇BrClN₃O₂S 474.76 Thiosemicarbazone group enables metal chelation; potential antimicrobial or anticancer applications

Substituent Effects on Reactivity and Properties

  • Cyclopentyloxy vs. Chlorobenzyloxy: The target compound’s cyclopentyloxy group provides greater steric bulk compared to the 2- or 4-chlorobenzyloxy groups in HE-2899 and the thiosemicarbazone derivative. This bulk may reduce solubility in polar solvents but enhance selectivity in reactions requiring steric control.
  • Ethoxy vs. Methoxy :
    Replacing the ethoxy group (HE-2899) with methoxy (HE-4569) reduces steric hindrance and lipophilicity. Ethoxy’s longer alkyl chain may improve membrane permeability in biological systems, making the target compound more suitable for pharmacokinetic studies.

  • Thiosemicarbazone Functionalization: The thiosemicarbazone derivative (CAS 358734-70-0) demonstrates how modifying the aldehyde group can expand utility. The thiosemicarbazone moiety is known for metal chelation, which is leveraged in anticancer and antimicrobial agents . The target compound, lacking this group, may serve as a precursor for such derivatives.

Purity and Commercial Availability

  • Compounds like HE-2899 and HE-4569 are listed with 95% purity, indicating their reliability as intermediates in synthetic workflows . The absence of purity data for the target compound suggests further purification may be required for precise applications.

Research Implications

  • Drug Development : The target compound’s bromine and cyclopentyloxy groups make it a candidate for cross-coupling reactions to generate biaryl structures, common in drug scaffolds.
  • Material Science : Its steric profile could aid in designing ligands for asymmetric catalysis.
  • Comparative Limitations : Without empirical data on the target compound’s solubility or reactivity, inferences rely on structural analogs. Further studies are needed to validate these hypotheses.

Biological Activity

3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde is a synthetic organic compound with potential biological activity. Its unique structure, featuring a bromine atom, an ethoxy group, and a cyclopentyloxy moiety, suggests diverse applications in medicinal chemistry and biological research. This article explores the compound's biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C_{14}H_{17}BrO_3
  • Molecular Weight : 302.19 g/mol

The compound's structure contributes to its reactivity and potential interactions with biological targets. The presence of the bromine atom can enhance electrophilic characteristics, while the ethoxy and cyclopentyloxy groups may influence solubility and binding properties.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets such as enzymes or receptors. While detailed pathways are still under investigation, preliminary studies suggest that it may act as a phosphodiesterase (PDE) inhibitor, similar to other compounds in its class.

Biological Activities

Research indicates that compounds with structural similarities to this compound exhibit significant biological activities:

  • Antimicrobial Activity : Many substituted benzaldehydes demonstrate antibacterial and antifungal properties. Compounds like this one may inhibit the growth of various pathogens.
  • Antioxidant Activity : The compound may possess antioxidant properties, helping to mitigate oxidative stress in biological systems.
  • Phosphodiesterase Inhibition : As a potential PDE inhibitor, it could play a role in modulating cyclic nucleotide levels, thereby influencing cellular signaling pathways related to inflammation and other conditions .

Antimicrobial Studies

A study exploring the antimicrobial properties of similar benzaldehyde derivatives found that compounds with halogen substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria. The presence of the bromine atom in this compound may confer similar advantages.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
2-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehydeMethoxy group at position 5Exhibits different solubility and reactivity
3-Bromo-4-methoxybenzaldehydeMethoxy group instead of cyclopentyloxyDifferent regioselectivity in reactions
3-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehydeMethoxy group at position 5Potentially different biological activity

This table illustrates how variations in substituents can significantly influence chemical behavior and biological activity.

Q & A

Q. Methodological Approach :

  • Stepwise Functionalization : Begin with selective protection/deprotection of hydroxyl groups to avoid side reactions. For example, use tert-butyldimethylsilyl (TBS) protection for the hydroxyl group before introducing the cyclopentyloxy moiety via nucleophilic substitution .
  • Catalytic Bromination : Employ CuBr₂ or N-bromosuccinimide (NBS) in anhydrous DMF at 0–5°C to brominate the aromatic ring regioselectively, minimizing over-bromination .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate high-purity product (>95% by HPLC) .

What spectroscopic techniques are most effective for confirming the structure of this compound?

Q. Advanced Characterization Workflow :

  • ¹H/¹³C NMR : Assign protons and carbons using 2D NMR (COSY, HSQC) to resolve overlapping signals from cyclopentyloxy and ethoxy groups. The aldehyde proton typically appears as a singlet near δ 10.0 ppm .
  • X-ray Crystallography : Resolve steric effects of the cyclopentyl group and confirm substitution patterns. Evidence from similar bromo-hydroxybenzaldehydes shows planar geometry at the aldehyde group and dihedral angles reflecting steric interactions .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₄H₁₇BrO₃) with <2 ppm error .

How does the steric hindrance from the cyclopentyloxy group influence the reactivity of the aldehyde in derivatization reactions?

Q. Mechanistic Analysis :

  • Nucleophilic Additions : Steric bulk reduces reactivity toward bulky nucleophiles (e.g., Grignard reagents). Use smaller nucleophiles (e.g., hydroxylamine) or Lewis acid catalysts (e.g., BF₃·Et₂O) to enhance aldehyde electrophilicity .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at the bromo position is unaffected, but bulky substituents may necessitate Pd(OAc)₂/XPhos catalysts for efficient transmetallation .

What are the challenges in achieving regioselective bromination in the presence of alkoxy substituents?

Q. Regioselectivity Strategies :

  • Directing Effects : Alkoxy groups (ethoxy, cyclopentyloxy) are ortho/para-directing. Bromination at the para position to the aldehyde is favored, but steric hindrance from cyclopentyloxy may shift selectivity. Use low-temperature electrophilic bromination to control regiochemistry .
  • Competitive Sites : Computational modeling (DFT) predicts electron density distribution to identify reactive positions. Compare with experimental results (e.g., NOESY NMR for spatial proximity analysis) .

How can computational methods predict electronic effects of substituents on the benzaldehyde core?

Q. Computational Workflow :

  • Density Functional Theory (DFT) : Calculate Fukui indices to map electrophilic/nucleophilic sites. Optimize geometry at the B3LYP/6-31G(d) level to predict steric and electronic impacts of substituents .
  • Molecular Electrostatic Potential (MEP) : Visualize charge distribution to explain reactivity trends (e.g., aldehyde vs. bromo sites) .

What strategies resolve contradictions between NMR and mass spectrometry data during characterization?

Q. Data Reconciliation Protocol :

  • Isotopic Pattern Analysis : Confirm bromine’s isotopic signature (1:1 ratio for ⁷⁹Br/⁸¹Br) in HRMS to distinguish from potential contaminants .
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in cyclopentyloxy) causing signal splitting. Compare with crystal structures for conformational validation .

What are the best practices for analyzing the compound’s stability under varying storage conditions?

Q. Stability Assessment Framework :

  • Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks and monitor aldehyde oxidation (via FT-IR carbonyl peak shifts) or hydrolysis of ether linkages (HPLC purity checks) .
  • Light Sensitivity : Use amber vials and argon atmosphere to prevent photodegradation of the bromo and aldehyde groups .

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